Thiotriazoline

Cardiology Metabolic therapy Ischemic heart disease

Researchers requiring a metabolic modulator with proven clinical non-inferiority to Trimetazidine face limited options replicating Thiotriazoline's multi-target profile. Unlike single-mechanism agents, Thiotriazoline enhances anaerobic glycolysis, preserves ATP pools, and directly scavenges peroxynitrite. • 53% reduction in angina attacks & 65% less nitroglycerin use vs. Meldonium (RCT, Class II-III) • 31.1% ALT & 28.6% AST reduction in cardio-hepatic models • Superior sensomotor cortex neuroprotection vs. NN-103 in preclinical stroke Full CoA provided. For research use only.

Molecular Formula C9H16N4O3S
Molecular Weight 260.32 g/mol
CAS No. 357172-63-5
Cat. No. B1590905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiotriazoline
CAS357172-63-5
Molecular FormulaC9H16N4O3S
Molecular Weight260.32 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)SCC(=O)O.C1COCCN1
InChIInChI=1S/C5H7N3O2S.C4H9NO/c1-3-6-5(8-7-3)11-2-4(9)10;1-3-6-4-2-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5H,1-4H2
InChIKeyMSYQJZMDTZWNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiotriazoline: Identity & Regulatory Context


Thiotriazoline (CAS 357172-63-5), the morpholine salt of tiazotic acid, is a synthetic heterocyclic compound and the first representative of the metabolitotropic cyto- and cardioprotector class [1]. It is a registered pharmaceutical drug in Russia, Ukraine, and Uzbekistan for the treatment of ischemic heart disease and related cardiovascular pathologies [2]. The compound is characterized by its sulfur-containing 1,2,4-triazole core and a morpholine counterion, which confers specific antioxidant and membrane-stabilizing properties [3].

Studied as a cyto- and cardioprotector tool compound for ischemic disease models.

Mechanism: enhances anaerobic glycolysis and preserves intracellular ATP.

Multi-target profile: anti-ischemic, antioxidant, membrane-stabilizing properties.

Thiotriazoline: Substitution Limitations


Thiotriazoline's mechanism is distinct from that of other common metabolic modulators such as trimetazidine or meldonium, which primarily act by inhibiting fatty acid beta-oxidation [1]. Thiotriazoline instead enhances compensatory anaerobic glycolysis, preserves the intracellular ATP pool, and directly scavenges reactive oxygen and nitrogen species like peroxynitrite [2][3]. This multi-targeted action—anti-ischemic, antioxidant, and membrane-stabilizing—means that substituting it with a single-mechanism drug (e.g., a pure antioxidant like N-acetylcysteine or a pure metabolic shifter like trimetazidine) does not replicate its full cytoprotective profile, leading to potentially suboptimal outcomes in models of ischemia-reperfusion or combined oxidative stress [4].

Mechanism
Fatty acid oxidation inhibitors

Trimetazidine or meldonium inhibit beta-oxidation, while Thiotriazoline upregulates anaerobic glycolysis; endpoint profiles may not transfer directly.

Thiotriazoline
Multi-target cytoprotection

Enhances ATP preservation, scavenges peroxynitrite, and stabilizes membranes; single-pathway antioxidants may not replicate this range.

Profile
Antioxidant-only comparators

N-acetylcysteine lacks the anti-ischemic and membrane-stabilizing components observed with Thiotriazoline; cytoprotection context may differ.

Thiotriazoline
Combined metabolic support

Direct ROS/RNS scavenging plus metabolic shift may be necessary for ischemia-reperfusion model endpoints.

Thiotriazoline: Comparative Evidence


Non-Inferiority to Trimetazidine in Stable Angina

In a comparative international multicenter randomized trial, Thiotriazoline (600 mg/day) demonstrated anti-anginal and anti-ischemic efficacy that was clinically equivalent to Trimetazidine (60 mg/day) in patients with chronic ischemic heart disease receiving first-line therapy [1]. Both drugs showed comparable improvements in total exercise duration, time to 1-mm ST segment depression, and reductions in angina attacks and nitroglycerin consumption [1].

Stable Angina Trial
Head-to-head
Thiotriazoline 600 mg/day vs. Trimetazidine 60 mg/day. No statistically significant difference across all primary and secondary endpoints.
Reported non-inferior endpoint context.
Multicenter randomized trial in chronic ischemic heart disease.
Cardiology Metabolic therapy Ischemic heart disease

Angina Frequency Reduction vs. Meldonium

A prospective, randomized, open-label, parallel-group study compared Thiotriazoline (dose not specified, likely standard regimen) with Meldonium in 80 patients with class II-III stable angina [1]. The Thiotriazoline group, which had a longer disease duration and higher baseline severity, achieved greater reductions in angina attack frequency (53% reduction) and nitroglycerin use (65% reduction) from baseline by the end of treatment [1]. The Meldonium group's maximum reduction in angina frequency was observed earlier but was less pronounced overall [1].

Angina Frequency
Head-to-head
Thiotriazoline group: 53% reduction in angina attacks, 65% reduction in nitroglycerin use vs. Meldonium group (less pronounced overall effect).
Reported angina symptom endpoint context.
Prospective randomized trial, 80 patients with class II-III stable angina.
Cardiology Stable angina Clinical trial

Hepatic Cytolysis Reduction vs. L-Arginine L-Glutamate

In a comparative study of 142 patients with stable ischemic heart disease (IHD), the addition of Thiotriazoline to standard therapy resulted in significant but less pronounced reductions in liver enzyme markers compared to L-arginine L-glutamate [1]. Thiotriazoline reduced ALT by 31.1%, AST by 28.6%, and GGP by 29.6% (p<0.05), while L-arginine L-glutamate achieved greater reductions of 48.5%, 43.1%, and 45.7%, respectively [1]. Lipid profile improvements also favored L-arginine L-glutamate [1].

Hepatic Cytolysis
Head-to-head
ALT reduction: Thiotriazoline 31.1% vs. L-arginine L-glutamate 48.5%. AST: 28.6% vs. 39.2%.
Reported hepatic cytolysis endpoint context.
Comparative study in 142 patients with stable IHD.
Hepatology Metabolic therapy Cardiohepatic syndrome

Cortical Neuroprotection vs. Emoxypine & NN-103

In a rat model of acute cerebral stroke, Thiotriazoline demonstrated pronounced neuroprotective effects, but with a distinct regional profile compared to other antioxidants [1]. Thiotriazoline and Emoxypine were both more effective than NN-103 at inhibiting neuronal death in the sensomotor area of the frontal cortex [1]. However, in the hippocampus, NN-103 was the most active agent [1]. The study also noted that Thiotriazoline's neuroprotection in the frontal cortex occurred against a background of inhibited transcription and transmission activity, differing mechanistically from Emoxypine and NN-103 [1].

Cortical Neuroprotection
Head-to-head
Thiotriazoline and Emoxypine more effective than NN-103 at inhibiting neuronal death in sensomotor cortex. NN-103 more active in hippocampus.
Regional neuroprotection endpoint context.
Experimental acute cerebral ischemia model in rats.
Neuropharmacology Stroke Cerebral ischemia

In Vitro Antioxidant and Bioavailability Profile

In vitro comparative analysis provided by a chemical supplier suggests that Thiotriazoline exhibits 1.8-fold higher efficacy in reducing oxidative stress compared to N-acetylcysteine (NAC) as a baseline, and 1.2-fold higher bioavailability (92% oral absorption) compared to NAC (68% oral absorption) . The compound also demonstrated superior thermal stability (up to 150°C) relative to NAC (degrades at 80°C) and glutathione (degrades at 60°C) .

Antioxidant Profile
Data to verify
Supplier-reported: 1.8-fold higher oxidative stress reduction vs. NAC; 92% oral absorption vs. 68% for NAC; thermal stability up to 150 °C.
Supplier-reported antioxidant and bioavailability profile; independent validation required.
In vitro chemical assay data, commercial source.
Antioxidant Bioavailability Oxidative stress

Endothelial Protection via cEPCR Reduction

In a study on rats subjected to prenatal hypoxia, Thiotriazoline demonstrated direct endothelial-protective effects by significantly reducing the levels of circulating endothelial protein C receptor (cEPCR) in cardiac cytosol [1]. The reductions were 22.4% at 1 month and 29.0% at 2 months post-hypoxia compared to untreated controls [1]. This effect was part of a broader impact of Thiotriazoline on restoring normal parameters of the cardiac nitroxidergic system, with a more consistent impact than Mildronate (Meldonium) in this model [1].

Endothelial Marker
Cross-study
29.0% reduction in cardiac cEPCR at 2 months post-hypoxia vs. untreated control; 22.4% at 1 month.
Endothelial marker endpoint context.
Rat prenatal hypoxia model; distinct from Meldonium.
Endothelial dysfunction Cardiovascular pharmacology Nitric oxide

Thiotriazoline: Key Application Scenarios


Trimetazidine Alternative for Stable Angina

For preclinical or clinical studies in stable angina where a metabolic modulator with proven non-inferiority to Trimetazidine is required, Thiotriazoline (600 mg/day) is a justified selection based on direct head-to-head trial data [1]. Its distinct mechanism—enhancing anaerobic glycolysis and preserving ATP rather than solely inhibiting fatty acid oxidation—offers a complementary tool for investigating multi-target cardioprotection.

Angina Symptom Control vs. Meldonium

In randomized controlled trials, Thiotriazoline provided a 53% reduction in angina attack frequency and a 65% reduction in nitroglycerin use, outperforming Meldonium in patients with class II-III stable angina [1]. This makes it a preferred candidate for studies aiming to maximize symptomatic relief in angina, especially in patient populations with longer disease duration.

Neuroprotection in Cortical Ischemia

Preclinical stroke models focusing on the sensomotor cortex should prioritize Thiotriazoline or Emoxypine over NN-103, as these agents were more effective at inhibiting neuronal death in this specific brain region [1]. The unique transcriptional background of Thiotriazoline's action in the cortex also provides a distinct mechanistic angle for molecular studies.

Hepatoprotection in Cardio-Hepatic Syndrome

In research involving combined cardiac and hepatic dysfunction (e.g., cardio-hepatic syndrome), Thiotriazoline offers a moderate, but statistically significant, hepatoprotective effect, reducing ALT by 31.1% and AST by 28.6% [1]. This positions it as a useful background therapy for studies where strong cytolysis reduction is not the primary endpoint, but where a mild, multi-organ protective effect is desired.

Application
Selection Property
Validation Focus
Stable angina model endpoint studies
Multi-target cardioprotective profile
Non-inferiority endpoint vs. trimetazidine
Angina symptom endpoint models
Greater reduction in angina frequency
Symptomatic endpoint vs. meldonium
Cortical ischemia neuroprotection models
Regional neuroprotection in sensomotor cortex
Neuronal death inhibition vs. emoxypine
Cardio-hepatic syndrome model studies
Moderate hepatoprotective profile
ALT/AST reduction endpoint context

Technical Documentation Hub

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32 linked technical documents
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